3-Octenoic acid
CAS No.: 1577-19-1
Cat. No.: VC20928277
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1577-19-1 |
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Molecular Formula | C8H14O2 |
Molecular Weight | 142.20 g/mol |
IUPAC Name | oct-3-enoic acid |
Standard InChI | InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h5-6H,2-4,7H2,1H3,(H,9,10) |
Standard InChI Key | IWPOSDLLFZKGOW-UHFFFAOYSA-N |
Isomeric SMILES | CCCC/C=C/CC(=O)O |
SMILES | CCCCC=CCC(=O)O |
Canonical SMILES | CCCCC=CCC(=O)O |
Introduction
Chemical Structure and Identification
3-Octenoic acid (C8H14O2) is an unsaturated fatty acid with a molecular weight of 142.2. It exists naturally and can be synthetically produced for various applications. The compound features a carbon chain with eight atoms, a carboxylic acid group, and a double bond positioned between the third and fourth carbon atoms .
Nomenclature and Identification
The compound is known by several names in scientific literature:
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3-Octenoic acid (primary name)
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Oct-3-enoic acid
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trans-3-Octenoic acid (specifying the E-isomer)
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cis-3-Octenoic acid (specifying the Z-isomer)
Important identification numbers include: -
CAS Registry Number: 1577-19-1 (for trans isomer)
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CAS Registry Number: 5169-51-7 (for cis isomer)
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European Community (EC) Number: 216-418-3
Isomeric Forms
3-Octenoic acid exists in two geometric isomeric forms due to the double bond at the third position:
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Trans-3-octenoic acid (E-isomer): The more commonly referenced form in literature, where the functional groups are on opposite sides of the double bond .
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Cis-3-octenoic acid (Z-isomer): The form where the functional groups are on the same side of the double bond. This isomer has distinct properties compared to its trans counterpart .
The distinction between these isomers is crucial as they exhibit different physical properties, reactivities, and potentially different biological activities.
Physical and Chemical Properties
3-Octenoic acid possesses a range of physical and chemical properties that make it valuable for various applications.
Physical Properties
The physical characteristics of 3-octenoic acid are summarized in the following table:
Property | Value | Notes |
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Molecular Formula | C8H14O2 | |
Molecular Weight | 142.2 | |
Physical State | Clear liquid | At room temperature |
Color | Colorless to light yellow or light orange | |
Odor | Oily, fatty | |
Melting Point | 1.7°C | Estimate |
Boiling Point | 237-240°C | |
Density | 0.9565 g/cm³ | Rough estimate |
Refractive Index | 1.4420-1.4470 | |
Flash Point | >110°C | |
LogP | 2.363 | Estimated value, indicates moderate lipophilicity |
pKa | 4.51±0.10 | Predicted value |
Chemical Properties
As a carboxylic acid, 3-octenoic acid exhibits the typical reactivity patterns of organic acids:
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It can undergo esterification reactions with alcohols to form esters, such as methyl 3-octenoate .
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The presence of the double bond at the 3-position makes it susceptible to addition reactions typical of alkenes.
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The compound can form salts with appropriate bases due to its acidic carboxyl group.
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It demonstrates moderate solubility in organic solvents and limited solubility in water, consistent with its structure as a medium-chain fatty acid .
The unsaturated nature of 3-octenoic acid contributes to its reactivity, making it valuable as a synthetic building block in organic chemistry.
Synthesis and Production Methods
The synthesis of 3-octenoic acid has been documented in scientific literature, with several methods available for its production.
Chemical Synthesis
A primary reference for the synthesis of 3-octenoic acid appears in the Canadian Journal of Chemistry (Vol. 44, p. 2241, 1966). This synthesis method was reported with DOI: 10.1139/v66-339 . While specific details from this paper are not provided in the search results, this represents a foundational reference for the compound's preparation.
Derivatives and Related Compounds
The methyl ester of 3-octenoic acid (methyl trans-3-octenoate) is a well-documented derivative. This compound has been identified in natural sources, including pineapple (Ananas comosus), suggesting that 3-octenoic acid and its derivatives may occur naturally in certain fruits and plants .
Other derivatives mentioned in research include amino-acid conjugates and peptide analogs incorporating 3-octenoic acid residues, which have potential applications in medicinal chemistry .
Analytical Applications
3-Octenoic acid has found applications in analytical chemistry, particularly in biochemical analysis methods.
Determination of Free Fatty Acids
A notable analytical application is the improved enzymatic method for determining free fatty acids in serum. Research by Sugo et al. published in Clinical Chemistry (1990) describes using 3-octenoic acid in enhancing the accuracy of free fatty acid measurements in biological samples . This application showcases the compound's utility in clinical biochemistry and diagnostic methods.
Chromatographic Analysis
As demonstrated in gas chromatography studies, 3-octenoic acid and its methyl ester exhibit characteristic retention indices on both polar and non-polar columns:
Methyl trans-3-octenoate Retention Indices:
Column Type | Active Phase | Retention Index | Conditions |
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Capillary | DB-1 (non-polar) | 1110 | He, 30°C @ 4 min, 2 K/min; Column length: 60 m; Column diameter: 0.32 mm; T end: 210°C |
Capillary | DB-Wax (polar) | 1446 | 60 m/0.32 mm/0.25 μm, He, 30°C @ 4 min, 2 K/min; T end: 180°C |
These chromatographic properties are valuable for the identification and quantification of 3-octenoic acid and its derivatives in complex matrices. |
Biological and Industrial Applications
3-Octenoic acid has several notable applications across different fields, from food science to synthetic chemistry.
Food and Flavor Applications
3-Octenoic acid is recognized by the Flavor and Extract Manufacturers Association (FEMA) with the number 4362, indicating its relevance to the flavor industry . Its oily, fatty aroma characteristics make it potentially useful as a flavor component.
The compound has been identified in the volatile constituents of pineapple (Ananas comosus), suggesting its role as a natural flavor compound . This supports its potential application in food flavoring and aroma chemistry.
Synthetic Building Block
One of the primary applications of 3-octenoic acid is as a synthetic building block in organic chemistry. Its functional groups (carboxylic acid and double bond) allow for diverse chemical transformations, making it valuable in the synthesis of more complex compounds .
Pharmaceutical Research
In pharmaceutical research, derivatives of 3-octenoic acid have been investigated for potential medicinal applications. For example, 5(S)-amino-7-methyl-3(E)-octenoic acid has been studied in the context of peptide bond isosteres and conformationally restricted analogues, which are important in drug design .
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